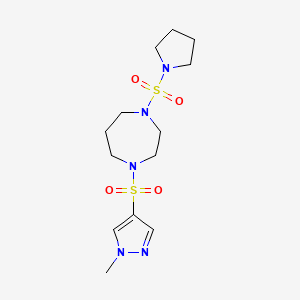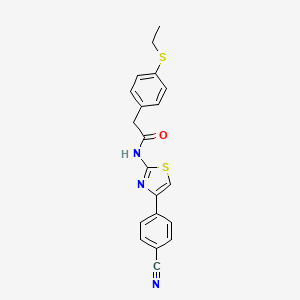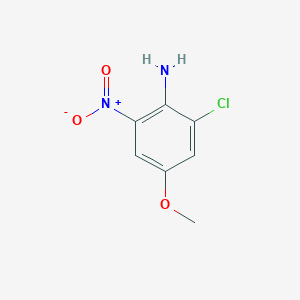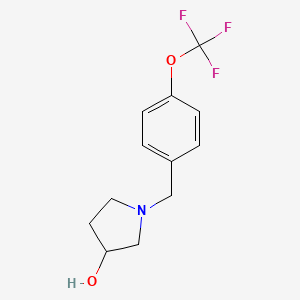![molecular formula C8H9F5N2O B2793437 1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856074-57-1](/img/structure/B2793437.png)
1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that is gaining interest due to its unique chemical properties and potential applications in various fields. This compound features a pyrazole core, which is a five-membered ring containing two adjacent nitrogen atoms, with substituents that include a difluoromethyl group and a trifluoropropoxy methyl group.
Vorbereitungsmethoden
The synthesis of 1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multi-step organic synthesis routes. Here’s a general approach:
Synthesis of the pyrazole core: : This can be achieved by reacting hydrazine or its derivatives with a 1,3-dicarbonyl compound, resulting in the formation of a pyrazole ring.
Introduction of the difluoromethyl group: : This often involves fluorination reactions where the difluoromethyl group is introduced using reagents such as difluorocarbene or equivalents.
Attachment of the trifluoropropoxy methyl group: : This step usually involves etherification reactions where the appropriate alcohol reacts with an alkylating agent in the presence of a base.
For industrial production, these reactions are optimized for yield, safety, and cost-efficiency. Large-scale methods may involve continuous flow reactions and advanced purification techniques like crystallization or distillation.
Analyse Chemischer Reaktionen
1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole undergoes various types of chemical reactions:
Oxidation: : This can result in the formation of more oxidized derivatives, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can convert the compound into its more reduced forms, using reagents like lithium aluminum hydride.
Substitution: : This compound can undergo nucleophilic or electrophilic substitution reactions, replacing one substituent with another. Common reagents include halogenating agents like N-bromosuccinimide (NBS) or metal catalysts for cross-coupling reactions.
Major products from these reactions can include various functionalized pyrazoles, offering a broad spectrum of chemical diversity for further applications.
Wissenschaftliche Forschungsanwendungen
In scientific research, 1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is utilized in several areas:
Chemistry: : As a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: : In the study of enzyme inhibition and protein interactions. The compound's structure allows it to interact with various biological targets.
Medicine: : Potential pharmaceutical applications as it may exhibit bioactive properties like anti-inflammatory or anticancer activities.
Industry: : Use in the development of advanced materials with specific properties such as fluorinated polymers or coatings.
Wirkmechanismus
The mechanism by which 1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole exerts its effects often involves interactions at the molecular level:
Molecular targets: : These can include enzymes, receptors, or other proteins where the compound binds and modulates their activity.
Pathways: : Depending on the target, the compound can influence various biochemical pathways, leading to altered cell function or signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole include:
1-(difluoromethyl)-3-methyl-1H-pyrazole: : Lacks the trifluoropropoxy group but retains the pyrazole core with a methyl substituent.
3-(trifluoropropoxy)-1H-pyrazole: : Similar structure but lacks the difluoromethyl group.
1H-pyrazole derivatives with other fluorinated groups: : These may include various substitutions on the pyrazole ring.
The uniqueness of this compound lies in its combination of difluoromethyl and trifluoropropoxy methyl groups, which endow it with distinct chemical properties and reactivity patterns, making it particularly valuable for research and industrial applications.
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F5N2O/c9-7(10)15-3-1-6(14-15)5-16-4-2-8(11,12)13/h1,3,7H,2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTZETBWHNDRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1COCCC(F)(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2793354.png)


![1-(4-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2793359.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide](/img/structure/B2793360.png)
![1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2793361.png)
![3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)
![6-tert-butyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2793366.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenyl)acetamide](/img/structure/B2793368.png)
![N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2793370.png)
![{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B2793373.png)

![2-bromo-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2793376.png)
